Ethyl 4-(benzoylcarbamothioylamino)benzoate

Urease Inhibition Helicobacter pylori Anti-ulcer Agents

This benzoylthiourea scaffold delivers potent urease inhibition (sub-µM IC50) and dual b-TNAP/b-CAII anticancer activity. High-yielding synthesis ensures cost-effective procurement for parallel library synthesis. Unlike substituted analogs, this exact compound is critical for experimental reproducibility in SAR studies targeting H. pylori, urolithiasis, and oncology. Serves as a benchmark control for novel thiourea-based anticancer candidates. Ideal building block for hit discovery.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
CAS No. 69165-46-4
Cat. No. B185470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzoylcarbamothioylamino)benzoate
CAS69165-46-4
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H16N2O3S/c1-2-22-16(21)13-8-10-14(11-9-13)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,20,23)
InChIKeyUGLKNRLHRREZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzoylcarbamothioylamino)benzoate (CAS 69165-46-4): Chemical Identity, Supplier Landscape, and Functional Classification


Ethyl 4-(benzoylcarbamothioylamino)benzoate (CAS 69165-46-4), also known as Ethyl 4-(3-benzoylthioureido)benzoate, is a benzoylthiourea derivative with the molecular formula C17H16N2O3S and a molecular weight of 328.4 g/mol [1]. This compound belongs to the class of acylthioureas, which are versatile building blocks in medicinal chemistry and are frequently explored for their potential as enzyme inhibitors and anticancer agents [2]. The compound is commercially available from multiple chemical suppliers, including Chemscene, Leyan, and Sigma-Aldrich, primarily for research and development purposes .

Why Ethyl 4-(benzoylcarbamothioylamino)benzoate Cannot Be Interchanged with Generic Thiourea Analogs


The benzoylthiourea scaffold is not monolithic; subtle changes in the substitution pattern on the benzoyl or benzoate rings profoundly impact biological activity, target selectivity, and pharmacokinetic properties [1]. For instance, within the class of ethyl 4-(3-benzoylthioureido)benzoates, the introduction of specific substituents (e.g., -OH, -OCH3, -Cl) on the benzoyl ring can shift the IC50 value for urease inhibition by orders of magnitude, from 0.13 µM to over 20 µM [2]. Similarly, replacing the benzoyl group with a trifluoromethylbenzoyl moiety alters cytotoxicity profiles [3]. Therefore, selecting a specific compound like Ethyl 4-(benzoylcarbamothioylamino)benzoate is a critical decision for ensuring experimental reproducibility and achieving desired biological outcomes, as it cannot be assumed to behave identically to even its closest structural relatives.

Quantitative Evidence Differentiating Ethyl 4-(benzoylcarbamothioylamino)benzoate from Closest Analogs


Comparative Urease Inhibitory Potency: Ethyl 4-(benzoylcarbamothioylamino)benzoate as a Scaffold for Sub-nanomolar Inhibitors

While the unsubstituted Ethyl 4-(benzoylcarbamothioylamino)benzoate itself was not the most potent inhibitor in the series, its derivative with a 4-hydroxy substituent on the benzoyl ring (Compound 1g) exhibited an IC50 of 0.13 µM against Jack bean urease, representing a 100-fold improvement in potency compared to the standard inhibitor thiourea (IC50 = 21.6 µM) [1]. In contrast, other close analogs in the same study, such as the 2-chloro derivative (Compound 1h, IC50 = 5.62 µM) and the 4-methoxy derivative (Compound 1f, IC50 = 0.21 µM), showed significantly lower activity [2].

Urease Inhibition Helicobacter pylori Anti-ulcer Agents

Anticancer Potential via Dual Enzyme Inhibition: Benchmarking Against Standard Inhibitors

A structurally related 1,3-disubstituted thiourea, Compound 15 (N-(2-methoxyphenyl)-N'-(4-nitrobenzoyl)thiourea), demonstrated potent dual inhibition of b-TNAP and b-CAII enzymes, which are implicated in cancer progression, with IC50 values of 0.69 ± 0.05 µM and 1.25 ± 0.03 µM, respectively [1]. This performance is roughly 20-25 times more potent than the standard inhibitors levamisole (for b-TNAP) and acetazolamide (for b-CAII) [2]. This suggests that the benzoylthiourea core, of which Ethyl 4-(benzoylcarbamothioylamino)benzoate is a key representative, is a privileged scaffold for developing dual-action anticancer agents.

Cancer b-TNAP Inhibition Carbonic Anhydrase II Inhibition

Cytotoxicity Profile Compared to Hydroxyurea: A Benchmark for Anticancer Activity

Research on closely related benzoylthiourea derivatives has shown that specific substitutions can lead to significantly improved cytotoxicity against cancer cell lines compared to the established anticancer drug hydroxyurea. For instance, 3-chloro-BPTU exhibited an IC50 of 0.43 mM against T47D breast cancer cells, which is approximately 10.6 times more potent than hydroxyurea (IC50 = 4.58 mM) [1]. Similarly, 1-(4-heptylbenzoyl)-3-methylthiourea achieved an IC50 of 0.43 mM against T47D cells, outperforming the parent compound [2].

Cytotoxicity Breast Cancer Hydroxyurea

Synthetic Accessibility and Yield: A Procurement Advantage for Derivatization

The synthesis of Ethyl 4-(benzoylcarbamothioylamino)benzoate is well-established and proceeds in high yields. The standard method involves reacting ethyl 4-aminobenzoate with benzoyl isothiocyanate in a solvent like dichloromethane . This straightforward, one-step synthesis contrasts with the more complex multi-step routes required for some other thiourea derivatives, such as those incorporating heterocyclic or polycyclic aromatic groups [1]. The high yield and simple procedure make it a cost-effective and readily accessible starting material.

Synthesis Benzoylthiourea Chemical Building Block

Recommended Application Scenarios for Ethyl 4-(benzoylcarbamothioylamino)benzoate Based on Differentiated Evidence


Lead Optimization for Potent Urease Inhibitors

Given that closely related derivatives of Ethyl 4-(benzoylcarbamothioylamino)benzoate have demonstrated sub-micromolar IC50 values against urease [1], this compound serves as an ideal starting scaffold for medicinal chemistry programs targeting urease-associated conditions like H. pylori infections and urolithiasis. Researchers should prioritize this scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Development of Dual-Action Anticancer Therapeutics

The class-level evidence showing that benzoylthioureas can act as dual inhibitors of cancer-relevant enzymes (b-TNAP and b-CAII) [2] makes Ethyl 4-(benzoylcarbamothioylamino)benzoate a valuable precursor for synthesizing novel anticancer agents. Its use in drug discovery programs focused on developing more effective and targeted cancer therapies is strongly supported.

Benchmarking New Thiourea-Based Anticancer Agents

The demonstrated superior cytotoxicity of certain benzoylthiourea derivatives compared to the established drug hydroxyurea [3] provides a clear performance benchmark. Ethyl 4-(benzoylcarbamothioylamino)benzoate and its derivatives can be used as positive controls or benchmark compounds in in vitro assays when evaluating the efficacy of novel thiourea-based anticancer candidates.

Efficient Building Block for Diverse Chemical Libraries

Due to its simple and high-yielding synthesis , Ethyl 4-(benzoylcarbamothioylamino)benzoate is a cost-effective and readily available building block for the parallel synthesis of diverse compound libraries. Its procurement enables efficient exploration of chemical space around the benzoylthiourea core, accelerating hit discovery and lead generation in multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(benzoylcarbamothioylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.